molecular formula C21H21NO6S B14915323 (S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid

(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid

Cat. No.: B14915323
M. Wt: 415.5 g/mol
InChI Key: NMASIRYKSFLICR-OAQYLSRUSA-N
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Description

(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino acids during the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid typically involves the protection of the amino group using the Fmoc group. This can be achieved through the mixed anhydride method using isobutoxycarbonyl chloride or by the acid chloride method . The protected amino acid is then reacted with sodium azide to form the corresponding azide, which is isolated as a crystalline solid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers can streamline the production process, making it more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Scientific Research Applications

(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions, allowing for the selective formation of peptide bonds. The compound’s stability and ease of removal make it an ideal protecting group in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid apart from similar compounds is its unique structure, which includes a tetrahydrothiophene ring with a sulfone group. This structure imparts specific chemical properties that make it particularly useful in peptide synthesis and other applications .

Properties

Molecular Formula

C21H21NO6S

Molecular Weight

415.5 g/mol

IUPAC Name

2-[(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiolan-3-yl]acetic acid

InChI

InChI=1S/C21H21NO6S/c23-19(24)11-21(9-10-29(26,27)13-21)22-20(25)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,22,25)(H,23,24)/t21-/m1/s1

InChI Key

NMASIRYKSFLICR-OAQYLSRUSA-N

Isomeric SMILES

C1CS(=O)(=O)C[C@@]1(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CS(=O)(=O)CC1(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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